6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
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Overview
Description
6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride is a compound with significant applications in various scientific fields. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride typically involves the protection of the amino group of lysine with the Fmoc group. The process includes:
Protection of Lysine: Lysine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Lysine.
Hydrochloride Formation: The protected lysine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Protection: Using industrial reactors, lysine is protected with Fmoc chloride.
Purification: The product is purified using crystallization or chromatography techniques.
Formation of Hydrochloride Salt: The final step involves converting the protected lysine to its hydrochloride form using hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride undergoes several types of reactions:
Deprotection: The Fmoc group can be removed using piperidine, yielding the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like HATU or DIC.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
HATU or DIC: Used for peptide coupling reactions.
Hydrochloric Acid: Used to form the hydrochloride salt.
Major Products Formed
Deprotected Lysine: Formed after removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides due to its Fmoc protecting group.
Bioconjugation: Used in the preparation of bioconjugates for drug delivery and imaging.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and inhibitors.
Mechanism of Action
The mechanism of action of 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lysine: Similar structure but without the hydrochloride salt.
Fmoc-6-Aminohexanoic Acid: Similar protecting group but different amino acid backbone.
Uniqueness
6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride is unique due to its combination of the Fmoc protecting group and the lysine backbone, making it highly suitable for peptide synthesis and bioconjugation applications .
Properties
IUPAC Name |
6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZFAIUUXYFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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